molecular formula C13H16BrClF3N3O B2996242 5-bromo-2-chloro-N-ethyl-N-{2-[methyl(2,2,2-trifluoroethyl)amino]ethyl}pyridine-3-carboxamide CAS No. 1384729-43-4

5-bromo-2-chloro-N-ethyl-N-{2-[methyl(2,2,2-trifluoroethyl)amino]ethyl}pyridine-3-carboxamide

Cat. No. B2996242
CAS RN: 1384729-43-4
M. Wt: 402.64
InChI Key: FBZFBTAKQMTDQV-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a crystalline solid with a melting point of approximately 65-69 °C .


Synthesis Analysis

  • Amination : It can be prepared via palladium-catalyzed amination, leading to the formation of amino-2-chloropyridine .
  • Halogen Exchange : Another route involves a halogen-exchange reaction using anhydrous potassium fluoride to yield 5-bromo-2-fluoropyridine .
  • Suzuki Coupling : Suzuki coupling with 2,5-dimethoxyphenylboronic acid results in the synthesis of 2-chloro-5-(2,5-dimethoxyphenyl)pyridine .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring with bromine and chlorine substituents. The N-ethyl and methyl groups contribute to its overall complexity .

Safety And Hazards

  • Eye and Skin Irritation : It is classified as an eye irritant (Category 2) and a skin irritant (Category 2) .
  • Combustibility : It is a combustible solid (Storage Class Code 11) .

Future Directions

  • Investigate its biological activity (e.g., anti-inflammatory, analgesic) based on related indole derivatives .
  • Explore its potential as a building block in organic synthesis .

properties

IUPAC Name

5-bromo-2-chloro-N-ethyl-N-[2-[methyl(2,2,2-trifluoroethyl)amino]ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClF3N3O/c1-3-21(5-4-20(2)8-13(16,17)18)12(22)10-6-9(14)7-19-11(10)15/h6-7H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZFBTAKQMTDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)CC(F)(F)F)C(=O)C1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-ethyl-N-{2-[methyl(2,2,2-trifluoroethyl)amino]ethyl}pyridine-3-carboxamide

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